4-(3-Fluorophenyl)-4-oxobutanoic acid
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Overview
Description
4-(3-Fluorophenyl)-4-oxobutanoic acid is an organic compound that features a fluorinated phenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and ethyl acetoacetate.
Knoevenagel Condensation: The 3-fluorobenzaldehyde undergoes a Knoevenagel condensation with ethyl acetoacetate in the presence of a base such as piperidine to form ethyl 4-(3-fluorophenyl)-4-oxobutanoate.
Hydrolysis: The ester group in ethyl 4-(3-fluorophenyl)-4-oxobutanoate is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: this compound can be converted to 4-(3-fluorophenyl)butanoic acid.
Reduction: The reduction product is 4-(3-fluorophenyl)-4-hydroxybutanoic acid.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Fluorophenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong interactions with target proteins. This can lead to inhibition or modulation of enzyme activity and receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-4-oxobutanoic acid: Similar structure but with the fluorine atom in the para position.
4-(3-Chlorophenyl)-4-oxobutanoic acid: Similar structure with a chlorine atom instead of fluorine.
4-(3-Methylphenyl)-4-oxobutanoic acid: Similar structure with a methyl group instead of fluorine.
Uniqueness
4-(3-Fluorophenyl)-4-oxobutanoic acid is unique due to the presence of the fluorine atom in the meta position, which influences its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size contribute to the compound’s stability and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3-fluorophenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6H,4-5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVYNFFVNGZSNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374650 |
Source
|
Record name | 4-(3-fluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69797-46-2 |
Source
|
Record name | 4-(3-fluorophenyl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69797-46-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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